molecular formula C11H13N3S B1370348 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 26029-09-4

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1370348
CAS No.: 26029-09-4
M. Wt: 219.31 g/mol
InChI Key: GYEMVRVUKFGVOL-UHFFFAOYSA-N
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Description

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Biochemical Analysis

Biochemical Properties

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with thiol-containing enzymes, potentially inhibiting their activity by forming disulfide bonds. This interaction can affect various metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit thiol-containing enzymes, affecting the redox balance and other metabolic processes. These interactions highlight the compound’s potential to modulate metabolic pathways and its relevance in biochemical studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, making it important to study its transport and distribution in cellular and tissue contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of isopropylamine, phenylhydrazine, and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution can produce a variety of substituted triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group enhances its lipophilicity, improving its ability to penetrate biological membranes. The phenyl group contributes to its stability and potential for π-π interactions with aromatic residues in proteins .

Properties

IUPAC Name

3-phenyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8(2)14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEMVRVUKFGVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627624
Record name 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26029-09-4
Record name 2,4-Dihydro-4-(1-methylethyl)-5-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26029-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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